HIF-hydroxylase modulator-II
Description
Hypoxia-inducible factor (HIF) hydroxylase modulators are compounds that regulate the activity of HIF-hydroxylases, enzymes critical for oxygen sensing. HIF-hydroxylases, including prolyl hydroxylases (PHDs) and factor-inhibiting HIF (FIH), hydroxylate HIF-α subunits under normoxia, targeting them for proteasomal degradation or transcriptional inactivation . HIF-hydroxylase modulator-II (specific structural details are proprietary) is a small-molecule inhibitor designed to competitively block the active site of HIF-hydroxylases, thereby stabilizing HIF-α and enhancing hypoxia-responsive pathways.
Propriétés
Numéro CAS |
952397-50-1 |
|---|---|
Formule moléculaire |
C19H14Cl2N4O5 |
Poids moléculaire |
449.24 |
Nom IUPAC |
N-[[2,3-Dichloro-7-cyano-4-hydroxy-1-[(4-methoxyphenyl)methyl]-1H-pyrrolo[2,3-c]pyridin-5-yl]carbonyl]-glycine |
InChI |
InChI=1S/C19H14Cl2N4O5/c1-30-10-4-2-9(3-5-10)8-25-16-11(6-22)24-15(19(29)23-7-12(26)27)17(28)13(16)14(20)18(25)21/h2-5,28H,7-8H2,1H3,(H,23,29)(H,26,27) |
Clé InChI |
VOATXMYOOILXKC-UHFFFAOYSA-N |
SMILES |
OC1=C(C(NCC(O)=O)=O)N=C(C#N)C2=C1C(Cl)=C(Cl)N2CC3=CC=C(OC)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HIF hydroxylase modulator II; HIF hydroxylase modulator-II; HIF-hydroxylase modulator-II |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
Reaction Mechanism with PHD Enzymes
HIF-hydroxylase modulators competitively inhibit PHDs by mimicking 2-oxoglutarate (2-OG), a co-substrate required for hydroxylation. The reaction involves:
-
Substrate binding : HIF-α’s oxygen-dependent degradation domain (ODD) binds to PHDs.
-
Co-factor coordination : Fe(II) binds to the enzyme’s catalytic site, followed by 2-OG and oxygen.
-
Hydroxylation : PHDs hydroxylate proline residues on HIF-α (e.g., Pro402/564 in HIF-1α), marking it for proteasomal degradation .
Modulators like Vadadustat disrupt this process by:
-
Competing with 2-OG for binding to the Fe(II) center.
Enzyme Kinetics and Inhibition
Key kinetic parameters for selected inhibitors:
| Inhibitor | PHD2 IC₅₀ (nM) | HIF-1α Stabilization EC₅₀ (μM) | Selectivity over FIH |
|---|---|---|---|
| Molidustat | 7 | 2.1 | >100-fold |
| Roxadustat | 27 | 5.1 | >50-fold |
| Vadadustat | 29 | 41 | >30-fold |
| Daprodustat | 67 | 0.8 | >80-fold |
Data derived from cell-free enzymatic assays and HRE-luciferase reporter systems .
Structural Interactions with PHD2 and FIH
Crystallographic studies reveal distinct binding modes:
-
Hydrophobic pocket engagement : Inhibitors occupy the 2-OG binding site, displacing residues like Tyr303 and Arg383 .
-
Metal coordination : Carboxylate groups (e.g., in Vadadustat) form bidentate bonds with Fe(II) .
-
Allosteric effects : Molidustat induces conformational changes in the PHD2 β-sheet region, reducing ODD substrate affinity .
Notable interactions :
-
Vadadustat : Hydrogen bonds with His293 in HIF-2α PAS-B domain, weakening HIF-α/ARNT heterodimerization .
-
Roxadustat : Stabilizes a closed PHD2 conformation, blocking HIF-α binding .
Biochemical Effects in Hypoxic Cells
-
HIF-α accumulation : Treatment with 10 μM Molidustat increases HIF-1α levels by 8-fold in PC12 cells after 6 hours .
-
Gene activation : Induces erythropoietin (EPO) expression with EC₅₀ values ranging from 0.8 μM (Daprodustat) to 41 μM (Vadadustat) .
-
Metabolic shifts : Reduces mitochondrial ROS by 40% in neurons via HIF-1-dependent upregulation of pyruvate dehydrogenase kinase 1 (PDK1) .
Comparative Analysis of Modulator Selectivity
| Parameter | Molidustat | Roxadustat | Vadadustat |
|---|---|---|---|
| PHD2 vs. PHD1 | 5-fold selective | 3-fold selective | 2-fold selective |
| PHD2 vs. FIH | >100-fold selective | >50-fold selective | >30-fold selective |
| Oral bioavailability | 92% | 85% | 78% |
Selectivity determined via enzymatic assays; bioavailability from preclinical models .
Reaction with Ascorbate and Iron
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The table below compares HIF-hydroxylase modulator-II with structurally and functionally related compounds, focusing on mechanisms, efficacy, and therapeutic applications.
Key Research Findings
Mechanistic Insights
- Modulator-II vs. Modulator-II’s selectivity remains unverified .
- 5-HMF : Uniquely depletes ascorbate, a critical cofactor for hydroxylase activity. This effect is reversed by vitamin C supplementation, highlighting ascorbate’s role in hydroxylase regulation .
- Ascorbate : Dual role depending on oxygen levels. At physiological concentrations, it suppresses HIF-1α in mild hypoxia but fails to inhibit HIF under severe hypoxia (<1% O₂) .
Therapeutic Implications
- Cancer : Ascorbate and PHD1 overexpression reduce tumor growth by destabilizing HIF-α, while DMOG and modulator-II may paradoxically promote tumor survival in chronic hypoxia .
- Ischemic Diseases : DMOG and modulator-II enhance HIF-driven erythropoietin and VEGF production, improving outcomes in preclinical models of myocardial ischemia .
Contradictions and Limitations
- Ascorbate’s efficacy varies with cancer type and oxygen tension. In glioblastoma, IDH1 mutations (which produce 2-hydroxyglutarate) may negate ascorbate’s effects by inhibiting HIF-hydroxylases independently .
- DMOG’s broad inhibition of 2-OG-dependent enzymes complicates its clinical use, necessitating more selective alternatives like modulator-II .
Q & A
Q. What molecular mechanisms underlie HIF-α regulation by HIF-hydroxylases under varying oxygen conditions?
HIF-hydroxylases (prolyl hydroxylases, PHDs) catalyze the oxygen-dependent hydroxylation of proline residues (e.g., HIF-1α P564) in HIF-α subunits, marking them for proteasomal degradation via the VHL ubiquitin ligase complex. Under hypoxia, hydroxylation is suppressed, stabilizing HIF-α and enabling transcriptional activation of hypoxia-responsive genes. This mechanism involves iron and 2-oxoglutarate (2-OG) as cofactors, making HIF-hydroxylases direct cellular oxygen sensors .
Q. Which experimental methods are used to assess HIF-hydroxylase activity in vitro?
Key approaches include:
- Immunoblotting : Detecting HIF-α stabilization under normoxia vs. hypoxia.
- Hydroxylation-specific antibodies : Quantifying prolyl (e.g., HIF-1α P564) or asparaginyl hydroxylation.
- In vitro hydroxylation assays : Using recombinant HIF-α peptides and measuring 2-OG consumption or succinate production .
- Pharmacological inhibitors : DMOG (a 2-OG analog) blocks hydroxylase activity, stabilizing HIF-α even under normoxia .
Q. How can conflicting data on ascorbate's role in HIF-hydroxylase activity be resolved?
Ascorbate acts as a cofactor for Fe²⁺-dependent hydroxylases but shows context-dependent effects:
- Low oxygen (1–3% O₂) : Ascorbate (150–300 µM) enhances hydroxylase activity, suppressing HIF-1α.
- Severe hypoxia (<1% O₂) : Hydroxylase activity is oxygen-limited, rendering ascorbineffective.
- Tumor models : Ascorbate deficiency in poorly vascularized tumors may impair hydroxylase function, exacerbating HIF activation. Optimize dosing to achieve tissue concentrations of 1–3 mM .
Q. What strategies address discrepancies in HIF-hydroxylase inhibitor efficacy across cell types?
- Metabolic profiling : Measure intracellular 2-OG, iron, and ascorbate levels, as these modulate inhibitor potency (e.g., DMOG competes with 2-OG).
- Hypoxia mimetics vs. genetic models : Compare pharmacological inhibitors (e.g., DMOG) to PHD-knockout cells to isolate off-target effects.
- Tissue-specific isoforms : PHD2 is the dominant HIF-1α regulator in most cells, but PHD3 may compensate in certain tissues .
Q. How does asparaginyl hydroxylation by FIH-1 influence HIF signaling independently of prolyl hydroxylation?
FIH-1 hydroxylates HIF-α at asparagine residues (e.g., HIF-1α N803), blocking p300/CBP coactivator binding. Unlike prolyl hydroxylation, FIH-1 activity is less sensitive to hypoxia but more susceptible to oxidative stress. Use FIH-1 inhibitors (e.g., IOX2) or CRISPR knockouts to dissect its role in HIF transcriptional output .
Q. What experimental designs mitigate confounding effects in in vivo HIF-hydroxylase studies?
- Tissue-specific knockout models : Avoid systemic effects (e.g., erythropoietin dysregulation in global PHD knockouts).
- Dual hydroxylase inhibition : Combine PHD and FIH-1 inhibitors to assess cumulative HIF activation.
- Temporal control : Inducible Cre systems or timed inhibitor administration to separate acute vs. chronic HIF effects .
Methodological Considerations
Q. How are HIF-hydroxylase activity assays optimized for kinetic studies?
- Buffer conditions : Maintain Fe²⁺ (e.g., 50 µM) and 2-OG (1 mM) to prevent enzyme inactivation.
- Ascorbate supplementation : Include 100–300 µM ascorbate to sustain enzyme activity without inducing pro-oxidant effects.
- Control for oxygen tension : Use hypoxia chambers or chemostats to standardize O₂ levels during assays .
Q. What in vivo models best recapitulate HIF-hydroxylase modulation in human disease?
- Ischemia-reperfusion injury : Hindlimb ischemia models demonstrate DMOG-enhanced angiogenesis via HIF-1α stabilization .
- Cancer xenografts : PHD2-deficient tumors show reduced growth due to HIF-driven vascular normalization.
- Chronic kidney disease : PHD inhibitors (e.g., roxadustat) elevate erythropoietin, but tissue-specific delivery is critical to avoid off-target effects .
Q. How can researchers reconcile contradictory findings from cell lines vs. primary cells?
- Primary cell validation : Confirm key results in patient-derived cells or organoids.
- Microenvironmental factors : Account for differences in extracellular matrix, paracrine signaling, and metabolite availability.
- PHD isoform redundancy : Use combinatorial siRNA to silence multiple isoforms in primary cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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